Home > Products > Screening Compounds P63008 > 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-quinolin-5-ylbenzamide
4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-quinolin-5-ylbenzamide -

4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-quinolin-5-ylbenzamide

Catalog Number: EVT-3617642
CAS Number:
Molecular Formula: C24H16N4O2
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (8)

  • Compound Description: This compound is a naphtho-furan derivative synthesized and characterized for its antimicrobial activity. []
  • Relevance: This compound shares the 5-phenyl-1,3,4-oxadiazole moiety with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide. The core structures differ, with this compound featuring a naphtho-furan system instead of the benzamide-quinoline system of the target compound. []

N-(5-Nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (5)

  • Compound Description: Similar to compound 8, this molecule is another naphtho-furan derivative investigated for its antimicrobial properties. []
  • Relevance: Like compound 8, it features the shared 5-phenyl-1,3,4-oxadiazole group with the target compound 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide, but differs in the core structure by incorporating a naphtho-furan instead of benzamide-quinoline. []

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)methylenyl α,ω-Bisfunctionalized 3- and 4-PEG

  • Compound Description: These compounds, synthesized via a Cu-catalyzed click reaction, act as fluorescent chemosensors for electron-deficient species. They demonstrate a "turn-off" fluorescence response to nitro-explosives like DNT, TNT, PETN, and Hg2+ ions. []
  • Compound Description: This series of acetamides incorporates a substituted-1,3,4-oxadiazole moiety and was synthesized to investigate their local anesthetic potential. []
  • Compound Description: These compounds were synthesized from 5-aryl-2-amino-1,3,4-oxadiazoles and tested for antibacterial activity against various bacterial strains. []

2-[(5-Aryl-1,3,4-oxadiazol-2-yl)imino]-5-phenyl/methyl-4-thiazolidinones

  • Compound Description: Synthesized from 5-aryl-2-[(α-chloro-α-phenylacetyl)amino]-1,3,4-oxadiazoles or 5-aryl-2-[(α-bromopropionyl)amino]-1,3,4-oxadiazoles, these compounds were also evaluated for their antibacterial activity against various bacterial strains. []
  • Relevance: While sharing the 1,3,4-oxadiazole unit with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide, these molecules are structurally distinct with a thiazolidinone ring linked to the oxadiazole's 2-position through an imine bond. []

N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives (SD-1-17)

  • Compound Description: This series of compounds was designed using a molecular hybridization approach and tested for their potential to inhibit hAChE, hBChE, hBACE-1, and Aβ aggregation to combat Alzheimer's disease. []
  • Relevance: The compound SD-1-17 and 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide share the 5-phenyl-1,3,4-oxadiazol-2-yl unit. They differ in the substituent at the 2-position of the oxadiazole, with SD-1-17 featuring a thioacetamide group linked to a 1-benzylpiperidin-4-yl moiety, while the target compound has a benzamide group connected to a 5-quinolinyl group. []
  • Compound Description: These complexes were investigated for their photophysical and charge transportation properties to gain insights into the underlying mechanisms of experimentally observed phenomena. []
  • Relevance: These complexes share the 5-phenyl-1,3,4-oxadiazol-2-yl core with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide. The key difference lies in the presence of an iridium(III) complex and a diphenylphosphinic amide group linked to the oxadiazole ring, whereas the target compound has a benzamide-quinoline unit. []

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

  • Compound Description: VNI is an inhibitor of protozoan CYP51 known to cure Chagas disease. It has been utilized for structure-based design of novel antifungal drug candidates targeting the fungal sterol 14α-demethylase (CYP51). []

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

  • Compound Description: This compound, with potential anticancer activity, has three reported polymorphic structures. []

3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

  • Compound Description: This is another potential anticancer agent that displays two known polymorphic structures. []
  • Relevance: This compound, while structurally similar to the previous one, replaces the phenyl group at the 5-position of the oxadiazole with a pyridin-4-yl group. Like the previous compound and unlike 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide, it features a 2H-chromen-2-one group linked to the oxadiazole. []

N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea

  • Compound Description: This compound, characterized by its insect growth regulator (IGR) activity, exhibits a crystal structure belonging to the triclinic system. []
  • Compound Description: This heterocyclic 1,3,4-oxadiazole derivative was studied for its structural properties using X-ray crystallography. []

N-(4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

  • Compound Description: This heterocyclic 1,3,4-oxadiazole derivative was also studied for its structural properties using X-ray crystallography. []
  • Relevance: Similar to the previous compound, it shares the 1,3,4-oxadiazole ring with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide but differs in the substituents at the 2-position. This compound has a chlorophenyl ring and an acetamide group connected through a methoxy group, unlike the benzamide-quinoline system in the target compound. []

3-(4-Acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

  • Compound Description: This series of chromene-2-one derivatives was synthesized and evaluated for anticonvulsant activity and neurotoxicity. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

  • Compound Description: This compound's crystal structure was studied and found to belong to the monoclinic space group P21. []
  • Relevance: This molecule and 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide both contain the 5-phenyl-1,3,4-oxadiazol-2-yl unit. The key difference is the presence of a pyridazin-3(2H)-one ring linked to the oxadiazole ring through a methylene bridge in this compound, while the target compound has a benzamide-quinoline unit directly attached to the oxadiazole. []

2-[4-Acetyl-5-(biphenyl-4-yl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate

  • Compound Description: The crystal structure of this compound was determined, revealing a nearly planar five-membered oxadiazole ring. []
  • Relevance: This compound and 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide share the 1,3,4-oxadiazole core structure. The target compound has a benzamide-quinoline unit at the 2-position of the oxadiazole ring, while this compound features a phenyl acetate group at the same position. Additionally, this compound has an acetyl and a biphenyl-4-yl group at positions 4 and 5 of the oxadiazole ring, unlike the phenyl group at position 5 in the target compound. []

4-(5-Aryl-1,3,4-oxadiazol-2-yl)phenylhydrazine derivatives

  • Compound Description: These potential fluorescent active derivatives were synthesized from 3-(4-hydrazinocarbonyl-phenyl)sydnones, highlighting the sydnone moiety as a masked hydrazine. []
  • Relevance: These derivatives share the 1,3,4-oxadiazole core with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide but differ in the substituents at the 2-position. These derivatives have a phenylhydrazine group at the 2-position, unlike the benzamide-quinoline unit in the target compound. []
  • Compound Description: These four new iridium(III) cyclometalated complexes were developed as green phosphors for OLED applications. They exhibit high photoluminescence quantum efficiency yields and excellent OLED performance, with one device achieving a peak current efficiency of 70.48 cd A−1 and a peak external quantum efficiency of 19.7%. []
  • Relevance: These complexes share the 5-phenyl-1,3,4-oxadiazol-2-yl core with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide. They differ in the presence of an iridium(III) complex and a 2-phenol group linked to the oxadiazole ring, whereas the target compound has a benzamide-quinoline unit. []
  • Compound Description: These random copolymers were synthesized with varying carbazole/oxadiazole ratios to investigate their hole drift mobilities and electroluminescence properties. []

1,8-Bis(4-((5-phenyl-1,3,4-oxadiazol-2-yl)methoxy)-substituted aryl)naphthalene-1,8-dicarboxamide derivatives

  • Compound Description: This series of naphthalene-1,8-dicarboxamide derivatives was synthesized and evaluated for their antibacterial and antifungal activities, showing promising results. []

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives

  • Compound Description: This series of indolizin-3-yl)methanone derivatives was synthesized and tested for anti-cancer and antimicrobial activities, displaying potent cytotoxicity against the MCF-7 cell line and moderate antibacterial and antifungal effects. []
  • Relevance: These derivatives and 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide share the 5-phenyl-1,3,4-oxadiazol-2-yl unit. They differ in the substituent at the 2-position of the oxadiazole. The derivatives feature an indolizin-3-yl)methanone group linked to the oxadiazole, while the target compound has a benzamide group connected to a 5-quinolinyl group. []
  • Compound Description: This sodium complex incorporates methanol and N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide, with its crystal structure belonging to the tetragonal system. []

Tetrakis[μ3-4-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamidato]tetrakis[methanolsodium(I)]

  • Compound Description: This compound is a tetranuclear sodium complex with four Schiff base anions bridging the sodium ions. []
  • Relevance: Similar to the previous compound, it shares the 5-phenyl-1,3,4-oxadiazol-2-yl core with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide but differs by having a 4-nitrobenzamide group at the 2-position instead of the benzamide-quinoline system. It also forms a complex structure with sodium ions and methanol molecules. []
  • Compound Description: These two platinum(II) cyclometalated complexes, designed as green phosphors for OLEDs, showed good performance with maximum current efficiencies reaching 55.6 cd A−1. []

3-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one derivatives

  • Compound Description: This series of coumarin-oxadiazole derivatives was synthesized and evaluated for in vitro anthelmintic activity against adult Indian earthworms (Pheretima posthuma). []

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

  • Compound Description: This compound was analyzed through X-ray crystallography, revealing that the pyrazole and oxadiazole rings are not entirely conjugated. []
  • Relevance: This molecule and 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide both contain the 1,3,4-oxadiazole ring but differ in their substituents. This compound has a pyrazole ring linked to the oxadiazole at the 5-position and an aniline group at the 2-position, while the target compound has a phenyl ring at position 5 and a benzamide-quinoline unit at position 2. []

N-Phenyl-N-{4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline

  • Compound Description: This non-planar bipolar ligand contains triphenylamine and 1,3,4-oxadiazole units, and its crystal structure was analyzed. []

4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine

  • Compound Description: This compound was synthesized from a single-pot reaction involving isonicotinic acid hydrazide, CS2, and benzyl chloride. []
  • Relevance: This compound shares the 1,3,4-oxadiazole core with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide but differs in the substituents. This compound has a pyridine group at the 2-position and a benzylsulfanyl group at the 5-position, while the target compound has a phenyl ring at position 5 and a benzamide-quinoline unit at position 2. []

2-((5-(4-(5(6)fluoro-1H-benzo[d]imidazol-2-yl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-Derivatives

  • Compound Description: These derivatives were synthesized and studied for their antimicrobial activity, focusing on their potential for antimicrobial therapy. []

N‐Phenyl‐N‐{4‐[5‐(2‐phenyl‐3‐pyridyl)‐1,3,4‐oxadiazol‐2‐yl]phenyl}aniline

  • Compound Description: This compound, a bipolar ligand, contains triphenylamine and 1,3,4-oxadiazole units, with intermolecular C—H⋯N hydrogen bonding observed in its crystal structure. []

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Compound Description: These acetamides were synthesized and evaluated for their antibacterial potential, demonstrating potent activity and modest toxicity. []

N-(5-(alkylthio)-1,3,4‐oxadiazol‐2‐yl)methyl)benzamide analogues

  • Compound Description: This series of benzamide analogues was synthesized and identified as potential alkaline phosphatase inhibitors. []

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides

  • Compound Description: Synthesized and tested against Mycobacterium tuberculosis, these carboxamides showed promising antitubercular activity, particularly those with 1,3,5-oxadiazole derivatives. []
  • Relevance: These compounds share the 1,3,4-oxadiazole core with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide. They differ in the substituents at positions 2 and 5. These compounds have a (nitroheteroaryl)carboxamide group at the 2-position and a 4-chlorophenyl group at the 5-position, while the target compound has a phenyl ring at position 5 and a benzamide-quinoline unit at position 2. []

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Compound Description: This promising imidazole compound was synthesized and its structure confirmed by X-ray crystallography. []
  • Relevance: This compound shares the 1,3,4-oxadiazole core with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide but has different substituents. This compound features a (5-methyl-2-phenyl-1H-imidazol-4-yl) group at the 5-position and a thio-1-phenylethan-1-one group at the 2-position, while the target compound has a phenyl ring at position 5 and a benzamide-quinoline unit at position 2. []

5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: This oxadiazole derivative was synthesized from a substituted thiosemicarbazide, and its crystal structure was analyzed. []
  • Relevance: This compound shares the 1,3,4-oxadiazole core with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide but differs in the substituents. This compound has a furan-2-yl group at the 5-position and a phenylamine group at the 2-position, while the target compound has a phenyl ring at position 5 and a benzamide-quinoline unit at position 2. []

N-{6-aryl-4-[(E)-2-furylmethylene]-1,2,3,4-tetrahydro-3-oxopyridazin-1-ylcarbonyl}-p-toluenesulfonamides

  • Compound Description: These novel sulfonamide derivatives were prepared as part of a study exploring new synthetic routes for heterocyclic compounds. []
  • Relevance: These compounds share the 1,3,4-oxadiazole core structure with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide, although their overall structures are quite different. These compounds feature a complex substituent at the 2-position of the oxadiazole ring, consisting of a p-toluenesulfonamide group linked to a tetrahydro-oxopyridazine ring, which is further substituted with an aryl and a furylmethylene group. This contrasts with the benzamide-quinoline unit directly connected to the oxadiazole ring in the target compound. []

N-{5-[(E)-1-aroylmethyl-2-(2-furyl)vinyl]-1,3,4-oxadiazol-2-yl}-p-toluenesulfonamides

  • Compound Description: These sulfonamide derivatives were also synthesized in the same study as the previous compound, further highlighting the versatility of the synthetic approach. []
  • Relevance: Similar to the previous compound, these derivatives share the 1,3,4-oxadiazole ring with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide but differ significantly in their overall structure. They feature a complex substituent at the 2-position, consisting of a p-toluenesulfonamide group linked to an oxadiazole ring. The oxadiazole is further substituted with an aroylmethyl and a furylvinyl group, contrasting with the phenyl ring and benzamide-quinoline unit in the target compound. []

4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl)azetidin-2-one derivatives

  • Compound Description: This series of azetidin-2-one derivatives, incorporating either an oxadiazole or thiadiazole ring, was investigated for anticancer, antimicrobial, and antioxidant activities. []

N-(furan-2-yl)-1-(5-substituted)phenyl-1,3,4-oxadiazol-2-yl)methanimines

  • Compound Description: These novel methanimine derivatives were designed as potential antitubercular agents and evaluated for their activity against Mycobacterium tuberculosis. []

Properties

Product Name

4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-quinolin-5-ylbenzamide

IUPAC Name

4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-quinolin-5-ylbenzamide

Molecular Formula

C24H16N4O2

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C24H16N4O2/c29-22(26-21-10-4-9-20-19(21)8-5-15-25-20)16-11-13-18(14-12-16)24-28-27-23(30-24)17-6-2-1-3-7-17/h1-15H,(H,26,29)

InChI Key

YEMNIPQWXPJICC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)NC4=CC=CC5=C4C=CC=N5

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)NC4=CC=CC5=C4C=CC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.